molecular formula C18H20N6O4S2 B2967792 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1324322-32-8

2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2967792
CAS No.: 1324322-32-8
M. Wt: 448.52
InChI Key: MXCGBOYVWNHNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a 1,3,4-thiadiazole core substituted with a urea linkage (attached to a 4-methoxyphenethyl group) and a thioether bridge connected to an acetamide moiety bearing a 5-methylisoxazole ring. This structure combines key pharmacophores:

  • 1,3,4-Thiadiazole: Known for diverse bioactivities, including anticancer and antimicrobial effects .
  • Urea group: Enhances hydrogen-bonding interactions with biological targets .
  • 5-Methylisoxazole: Improves metabolic stability and target affinity .

Properties

IUPAC Name

2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S2/c1-11-9-14(24-28-11)20-15(25)10-29-18-23-22-17(30-18)21-16(26)19-8-7-12-3-5-13(27-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,24,25)(H2,19,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCGBOYVWNHNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative of thiadiazole and isoxazole, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer effects, antimicrobial properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that combines a thiadiazole moiety with an isoxazole group, linked through an acetamide functional group. This hybridization is believed to enhance its biological activity.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have shown that compounds containing the thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have demonstrated IC50 values as low as 2.32 µg/mL against certain cancer types .
    • The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with cancer progression .
  • Antimicrobial Properties
    • Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. Compounds similar to the one in focus have shown effective inhibition against Phytophthora infestans with EC50 values significantly lower than traditional antifungals .
    • The antibacterial activity has been noted against pathogens like Xanthomonas oryzae and Xanthomonas campestris, indicating potential agricultural applications .

Anticancer Studies

A study focusing on 5-Aryl-1,3,4-thiadiazole-based agents revealed that modifications in the chemical structure could lead to enhanced anticancer properties. For example:

  • Compound modifications that involved substituting different aryl groups resulted in varying degrees of cytotoxicity, with some derivatives achieving IC50 values below 5 µg/mL .
  • The integration of a piperazine moiety was found to further augment the anticancer potential due to increased lipophilicity and improved interaction with cellular targets .

Antimicrobial Studies

Research into the antimicrobial efficacy of thiadiazole derivatives indicates:

  • The compound's ability to disrupt bacterial cell wall synthesis and inhibit fungal growth has been attributed to its structural characteristics.
  • Comparative studies showed that certain derivatives exhibited stronger antifungal activity than established agents like Dimethomorph .

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A series of experiments conducted on various cancer cell lines highlighted that compounds with similar structures exhibited dose-dependent cytotoxicity. Notably, a derivative with a methoxyphenethyl group demonstrated enhanced selectivity towards cancer cells while sparing normal cells .
  • Field Trials for Antimicrobial Efficacy
    • Field trials assessing the efficacy of thiadiazole derivatives in agricultural settings indicated a significant reduction in pathogen load when applied as foliar treatments. This suggests potential for development into agricultural pesticides or fungicides .

Scientific Research Applications

The compound 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that contains a thiadiazole ring, an isoxazole moiety, and a methoxyphenethyl group. It belongs to the class of thiadiazole derivatives known for diverse biological activities and potential therapeutic applications. The presence of both thiadiazole and isoxazole rings suggests potential applications in pharmacology, particularly in developing therapeutic agents.

Scientific Research Applications

Thiadiazole derivatives exhibit a wide range of biological activities, making them valuable in pharmacological studies. The compound's structure, which combines multiple pharmacophores (thiadiazole and isoxazole), may provide synergistic effects, potentially enhancing its therapeutic applications compared to simpler analogs.

Potential Biological activities:

  • Antimicrobial Properties Some 2-amino-1,3,4-thiadiazole derivatives have demonstrated higher antimicrobial activity compared to standard drugs and can be considered lead compounds for drug synthesis .
  • Anti-infective Agents Anti-infective agents have saved more lives than other drug classes .
  • Drug Discovery and Development Thiadiazole derivatives have potential in addressing complex health issues.
  • Enzyme and Receptor Interactions Research on similar compounds has highlighted their ability to interact with biological targets such as enzymes and receptors, suggesting that this compound may exhibit similar interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural variations and properties of the target compound and its analogs:

Compound Name & Source Core Structure Urea Substituent Acetamide Substituent Molecular Weight Melting Point (°C) Notable Bioactivity
Target Compound 1,3,4-Thiadiazole + thioether 4-Methoxyphenethyl 5-Methylisoxazol-3-yl ~521 (calculated) N/A N/A (Inferred: Anticancer/antimicrobial potential)
4i 1,3,4-Thiadiazole + thioether 4-Methoxyphenyl 6-Methylbenzothiazol-2-yl 486.59 264–266 Antiproliferative activity (GC-MS validated structure)
4y 1,3,4-Thiadiazole + thioether p-Tolylamino 5-Ethyl-1,3,4-thiadiazol-2-yl ~423 (calculated) N/A IC₅₀: 0.084 ± 0.020 mmol/L (MCF-7); 0.034 ± 0.008 mmol/L (A549)
Compound 3 1,3,4-Thiadiazole + thioether 4-Nitrophenylamino 4-Chlorophenyl ~456 (calculated) N/A Akt inhibition (92.36%); apoptosis induction in glioma cells
Compound 5c 1,3,4-Thiadiazole + thioether Phenyl 4-Methylbenzyl N/A 169–171 Antimicrobial activity (NMR/HRMS validated)
Key Observations:

Electron-withdrawing groups (e.g., nitro in Compound 3) correlate with stronger Akt inhibition but may reduce solubility .

Acetamide Substituent :

  • The 5-methylisoxazole ring in the target compound likely improves metabolic stability over benzothiazole (4i) or simple aryl groups (Compound 3) .
  • Ethyl or benzyl thioether linkages (e.g., 5c, 5d ) show moderate antimicrobial activity but lack specificity for cancer targets.
Anticancer Activity:
  • Target Compound : Hypothesized to inhibit kinases (e.g., Akt) or induce apoptosis, akin to Compound 3 (92.36% Akt inhibition) .
  • 4y : Demonstrates potent cytotoxicity (IC₅₀ < 0.1 mmol/L) against breast (MCF-7) and lung (A549) cancers, outperforming cisplatin .
Antimicrobial Activity:
  • Thiadiazole-thioether derivatives (e.g., 5c, 5d ) exhibit broad-spectrum antimicrobial effects but lower potency compared to anticancer analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Nucleophilic substitution : React 5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives in dry acetone using anhydrous K₂CO₃ as a base. Reflux for 3–8 hours, monitor progress via TLC (hexane:ethyl acetate), and recrystallize from ethanol to improve purity .
  • Yield optimization : Vary reaction time (3–8 hours), stoichiometry (1:1.2 molar ratio of thiol to acetamide), and solvent (acetone vs. DMF) to assess impact on yield (e.g., 72–85% yields reported for analogous compounds) .

Q. How can structural integrity and purity be validated post-synthesis?

  • Analytical techniques :

  • ¹H/¹³C NMR : Confirm thiadiazole ring protons (δ 7.5–8.5 ppm) and methylisoxazole substituents (δ 2.3–2.5 ppm for CH₃). Ureido NH protons typically appear as broad singlets (δ 9.5–10.5 ppm) .
  • IR spectroscopy : Identify C=O stretches (1650–1700 cm⁻¹) and thiadiazole C=N vibrations (1550–1600 cm⁻¹) .
  • Elemental analysis : Validate purity (>95%) by comparing experimental vs. calculated C/H/N/S values .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or light, as thioether linkages may oxidize .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., thiol-acetamide coupling). Conduct stability studies in DMSO or ethanol at 25°C/60% RH to assess degradation over 30 days .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

  • SAR strategies :

  • Thiadiazole modifications : Replace 4-methoxyphenethyl with halogenated (e.g., 4-Cl) or bulky aryl groups to evaluate impact on enzyme binding (e.g., antimicrobial activity in analogous thiadiazoles improved with electron-withdrawing substituents) .
  • Isoxazole substitution : Test 5-ethyl or 5-trifluoromethyl analogs to probe steric/electronic effects on target engagement .
    • Data-driven design : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < −8 kcal/mol for acetylcholinesterase or kinase targets .

Q. How can computational methods streamline reaction design and mechanistic studies?

  • Reaction path modeling : Apply density functional theory (DFT, B3LYP/6-31G*) to map energy profiles for thiol-acetamide coupling. Identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
  • In silico optimization : Use Monte Carlo sampling to narrow solvent/base combinations (e.g., acetone/K₂CO₃ vs. DMF/Et₃N), reducing experimental trials by 70% .

Q. How should conflicting data on synthetic yields or bioactivity be resolved?

  • Case study : Discrepancies in yields (72% vs. 85%) for similar compounds may arise from:

  • Purification methods : Column chromatography (silica gel, CH₂Cl₂:MeOH) vs. recrystallization (ethanol vs. acetonitrile) .
  • Byproduct formation : Monitor intermediates via LC-MS to detect side reactions (e.g., thioether oxidation to sulfones) .
    • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) using ANOVA (p < 0.05) .

Q. What mechanistic insights underpin its potential enzyme inhibition?

  • Hypothesis testing :

  • Acetylcholinesterase inhibition : Perform kinetic assays (Ellman’s method) to determine IC₅₀ and inhibition type (competitive vs. non-competitive) .
  • Molecular dynamics : Simulate binding to CYP450 isoforms (50 ns trajectories) to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.